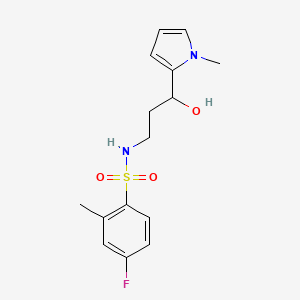
4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, hydroxy, pyrrole, and sulfonamide functional groups
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to modulate the mas-related g-protein coupled receptor x2 (mrgprx2) .
Mode of Action
Mrgprx2 modulators generally work by binding to the receptor and altering its activity . This can lead to a variety of downstream effects depending on the specific nature of the compound and the context in which it is used.
Biochemical Pathways
These include the mediation of pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders . Therefore, modulation of MRGPRX2 could potentially impact these pathways.
Result of Action
Modulation of mrgprx2 can potentially ease pseudo-allergic reactions, itch, pain, inflammatory or autoimmune disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrrole Derivative: The synthesis begins with the preparation of the pyrrole derivative, which involves the reaction of 1-methylpyrrole with appropriate reagents to introduce the hydroxypropyl group.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction, where a suitable fluorinating agent reacts with the aromatic ring.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate compound with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The sulfonamide group can be reduced under specific conditions to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
相似化合物的比较
Similar Compounds
4-fluoro-N-(3-hydroxypropyl)-2-methylbenzenesulfonamide: Lacks the pyrrole group.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide: Lacks the fluorine atom.
4-fluoro-N-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide: Lacks the methyl group on the pyrrole ring.
Uniqueness
The presence of both the fluorine atom and the pyrrole group in 4-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-methylbenzenesulfonamide makes it unique compared to its analogs. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
4-fluoro-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3S/c1-11-10-12(16)5-6-15(11)22(20,21)17-8-7-14(19)13-4-3-9-18(13)2/h3-6,9-10,14,17,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTSAAVRHWYCBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC(C2=CC=CN2C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
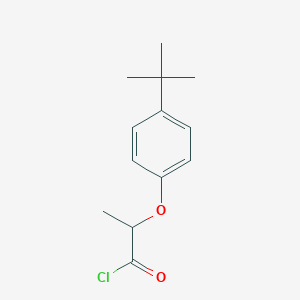
![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)

![4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridinehydrochloride](/img/structure/B2968756.png)
![N-[(2,3-DIMETHOXYPHENYL)METHYL]-1-[5-(3-METHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE](/img/structure/B2968757.png)
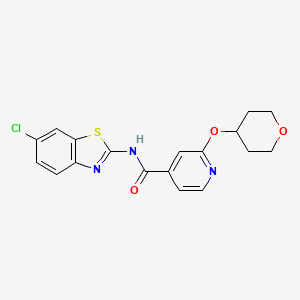
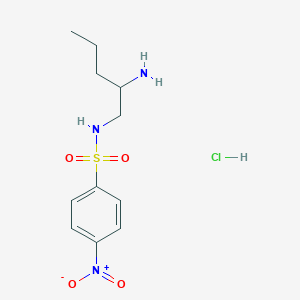
![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)
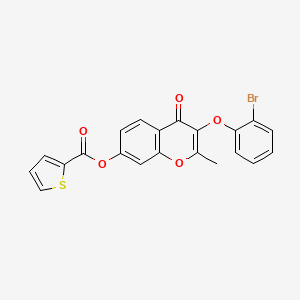

![4-(Benzhydrylthio)-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B2968767.png)
![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2968768.png)
![ethyl 2-(8-(5-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2968770.png)
![1-(Imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenyl-3-(o-tolyl)urea](/img/structure/B2968772.png)
